2-(2-{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)phenol
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Overview
Description
2-[2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]PHENOL is a complex organic compound that features a triazole ring, a phenyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]PHENOL typically involves multiple steps, starting with the preparation of the triazole ring This can be achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compoundThe final step is the attachment of the phenol group, which can be achieved through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates and the implementation of continuous flow reactors to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions include quinones from oxidation, reduced triazole derivatives from reduction, and substituted phenols from nucleophilic substitution .
Scientific Research Applications
2-[2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]PHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-[2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]PHENOL involves its interaction with specific molecular targets. The triazole ring can interact with enzymes, inhibiting their activity. The phenyl and chlorophenyl groups can enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: Similar in structure but lacks the triazole ring.
Chlorpheniramine: Contains a chlorophenyl group but has a different core structure.
Chloroxylenol: Shares the phenol group but differs in the rest of the structure .
Uniqueness
2-[2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]PHENOL is unique due to its combination of a triazole ring, phenyl group, and chlorophenyl group, which confer specific chemical and biological properties not found in the similar compounds .
Properties
Molecular Formula |
C23H20ClN3OS |
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Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-[2-[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]ethyl]phenol |
InChI |
InChI=1S/C23H20ClN3OS/c24-19-13-10-17(11-14-19)16-29-23-26-25-22(27(23)20-7-2-1-3-8-20)15-12-18-6-4-5-9-21(18)28/h1-11,13-14,28H,12,15-16H2 |
InChI Key |
USAGZKFVTHEPMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)CCC4=CC=CC=C4O |
Origin of Product |
United States |
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